Methyl 4-(P-tolyloxy)butanoate
Description
Methyl 4-(p-tolyloxy)butanoate is an ester derivative featuring a para-methylphenoxy (p-tolyloxy) group attached to the 4-position of a butanoate chain, with a methyl ester at the terminal carboxyl group. Its molecular formula is C₁₂H₁₄O₃ (calculated based on structural analysis).
Properties
IUPAC Name |
methyl 4-(4-methylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10-5-7-11(8-6-10)15-9-3-4-12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXKOHIPCXNNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(P-tolyloxy)butanoate can be synthesized through the esterification of 4-methylphenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(4-methylphenoxy)butanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(P-tolyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: 4-(4-methylphenoxy)butanoic acid.
Reduction: 4-(4-methylphenoxy)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(P-tolyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylphenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Methyl 4-(p-tolyloxy)butanoate and its analogs:
Key Observations :
- Substituent Effects: The bromomethyl group in Methyl 4-(4-(bromomethyl)phenoxy)butanoate increases molecular weight and reactivity, making it suitable for further substitution reactions (e.g., nucleophilic displacement) .
- Ester Group Variations: Ethyl esters (e.g., Ethyl 4-(4-methylphenoxy)-3-oxobutanoate) may exhibit altered solubility and metabolic stability compared to methyl esters, which is critical in pharmaceutical design .
- Functional Group Additions: The 3-ketone group in Ethyl 4-(4-methylphenoxy)-3-oxobutanoate introduces electrophilic character, enabling condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
